molecular formula C16H19N B3021776 (-)-Bis[(S)-1-phenylethyl]amine CAS No. 56210-72-1

(-)-Bis[(S)-1-phenylethyl]amine

Cat. No.: B3021776
CAS No.: 56210-72-1
M. Wt: 225.33 g/mol
InChI Key: NXLACVVNHYIYJN-KBPBESRZSA-N
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Description

(-)-Bis[(S)-1-phenylethyl]amine: is an organic compound that belongs to the class of amines It is characterized by the presence of two (S)-1-phenylethyl groups attached to a central amine nitrogen atom

Mechanism of Action

Target of Action

Similar compounds such as phenethylamines are known to interact with various receptors in the body, including monoamine oxidase (mao) and other neurotransmitter systems . These targets play crucial roles in regulating physiological processes such as mood, attention, and responses to stress and reward.

Mode of Action

It’s known that phenethylamines and related compounds can act as mao inhibitors . MAO inhibitors decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium. They also inhibit biogenic amine degradation, increasing cellular and pericellular catecholamines in a variety of immune and some non-immune cells . This interaction with its targets can lead to various changes in the body, potentially contributing to the compound’s effects.

Biochemical Pathways

Similar compounds such as polyamines are known to be involved in various biological mechanisms such as dna replication, rna transcription, protein synthesis, and post-translational modification . These mechanisms regulate cellular proliferation, differentiation, programmed cell death, and the formation of tumors .

Pharmacokinetics

Methamphetamine has a mean elimination half-life of approximately 10 hours, with considerable inter-individual variability in pharmacokinetics . Significant amounts of the drug (37-45% of the nominal dose) are excreted in urine as methamphetamine and lesser amounts (7% of the nominal molar dose) as amphetamine .

Result of Action

Similar compounds such as mao inhibitors have been shown to have anti-inflammatory effects . This decrease in end product metabolites and increase in catecholamines can play a significant role in the anti-inflammatory effects of MAO inhibitors .

Action Environment

Studies on similar compounds such as transaminase from the cold-adapted bacterium psychrobacter cryohalolentis show that the enzyme is active at 0–50 °c and retains up to 10% of the maximum activity at 0 °c . This suggests that temperature can significantly influence the activity of certain compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Bis[(S)-1-phenylethyl]amine typically involves the reaction of (S)-1-phenylethylamine with a suitable reagent that facilitates the formation of the bis-amine structure. One common method is the reductive amination of (S)-1-phenylethylamine with an aldehyde or ketone, followed by reduction with a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (-)-Bis[(S)-1-phenylethyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its bis-amine structure and chiral nature, which make it particularly valuable in asymmetric synthesis and chiral drug development. Its ability to form enantiomerically pure compounds sets it apart from simpler amines .

Properties

IUPAC Name

(1S)-1-phenyl-N-[(1S)-1-phenylethyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLACVVNHYIYJN-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426403
Record name (-)-Bis[(S)-1-phenylethyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56210-72-1, 21003-56-5
Record name Bis[(S)-1-phenylethyl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56210-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(alpha-methylbenzyl)amine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021003565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(alpha-methylbenzyl)amine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056210721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Bis[(S)-1-phenylethyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(.ALPHA.-METHYLBENZYL)AMINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53L8SW1PN2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BIS(.ALPHA.-METHYLBENZYL)AMINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D97T2Y7WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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